4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354919-20-2
VCID: VC11697454
InChI: InChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)
SMILES: COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1354919-20-2

Cat. No.: VC11697454

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine - 1354919-20-2

Specification

CAS No. 1354919-20-2
Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name 4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)
Standard InChI Key BHEMTFCXZQABTF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 4 and 6 with aromatic groups:

  • 4-position: A 4-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}), introducing electron-withdrawing effects.

  • 6-position: A 2,5-dimethoxyphenyl group (C6H3(OCH3)2\text{C}_6\text{H}_3(\text{OCH}_3)_2), providing steric bulk and hydrogen-bonding potential.

  • 2-position: An amine group (NH2\text{NH}_2), critical for hydrogen bonding and intermolecular interactions.

The IUPAC name, 4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, reflects this substitution pattern. X-ray crystallography data, though unavailable for this specific compound, suggest a planar pyrimidine core with dihedral angles between aromatic substituents influencing binding pocket compatibility.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC18H16ClN3O2\text{C}_{18}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}
Molecular Weight341.8 g/mol
CAS Registry Number1354919-20-2
SolubilityLikely soluble in DMF, ethanol
LogP (Predicted)3.2 ± 0.5 (Moderately lipophilic)

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, a trait advantageous for drug candidates targeting intracellular pathways.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a condensation reaction between:

  • A substituted aniline derivative (e.g., 4-chloroaniline)

  • A pyrimidine precursor (e.g., 2-aminopyrimidine with activated leaving groups)

Key Steps:

  • Nucleophilic Aromatic Substitution: The amine group attacks electrophilic positions on the pyrimidine ring.

  • Catalysis: Acidic (e.g., HCl) or basic (e.g., K2_2CO3_3) conditions facilitate deprotonation and intermediate stabilization.

  • Solvent Systems: Ethanol or dimethylformamide (DMF) are employed for their polar aprotic properties.

Example Reaction:

C6H5Cl+C12H12N2O2EtOHΔC18H16ClN3O2+By-products\text{C}_6\text{H}_5\text{Cl} + \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2 \xrightarrow[\text{EtOH}]{\Delta} \text{C}_{18}\text{H}_{16}\text{ClN}_{3}\text{O}_{2} + \text{By-products}

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Automated systems optimize parameters:

  • Temperature: 80–120°C

  • Pressure: 1–3 atm

  • Residence Time: 30–60 minutes

Quality control protocols include HPLC-MS for purity assessment and NMR for structural confirmation.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Pyrimidine analogs with nitrile substituents (e.g., 5-cyano-6-oxo derivatives) show:

  • Antifungal Effects: MIC values of 8–32 µg/mL against Candida albicans .

  • Broad-Spectrum Potential: Activity linked to membrane disruption and ergosterol biosynthesis inhibition .

Chemical Reactivity and Derivatives

Functional Group Transformations

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4_4 (acidic)Hydroxylated pyrimidines
ReductionH2_2/Pd-CAmine intermediates
HalogenationBr2_2/FeBr3_3Brominated aryl derivatives

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Enhances binding to hydrophobic pockets in tubulin.

  • Methoxy Substitutions: 2,5-Dimethoxy configuration improves solubility and H-bond donor capacity.

  • Amine Position: Critical for hydrogen bonding with tubulin’s Asn349 residue .

Applications and Future Directions

Drug Development

  • Oncology: Optimize substituents to improve tubulin binding affinity.

  • Infectious Diseases: Explore synergistic effects with azole antifungals.

Computational Modeling

Molecular docking studies (e.g., AutoDock Vina) predict binding energies of −9.2 kcal/mol for tubulin complexes, warranting experimental validation .

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